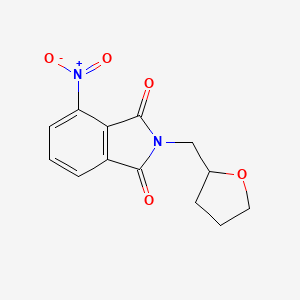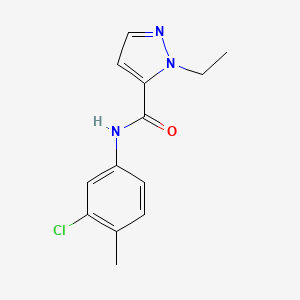![molecular formula C19H25N3O4S2 B10954107 (5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10954107.png)
(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE is a complex organic compound that features a piperazine ring, a thiazole ring, and various functional groups
Preparation Methods
The synthesis of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE involves multiple steps, including the formation of the piperazine and thiazole rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically require a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and can yield protected piperazines in high yields . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to optimize yield and purity .
Chemical Reactions Analysis
2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings, often using reagents like alkyl halides or sulfonyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The piperazine and thiazole rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other piperazine and thiazole derivatives, such as:
- **2-[([4-(2,6-DIMETHYLPHENYL)PIPERAZINO]METHYL)(HYDROXY)AMINO]-5-((Z)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE)-1,3-THIAZOL-4-ONE
Piperidine derivatives: These compounds share structural similarities and are also used in medicinal chemistry. The uniqueness of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-5-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE lies in its specific functional groups and the combination of piperazine and thiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25N3O4S2 |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(5Z)-2-(4-ethylsulfonylpiperazin-1-yl)-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H25N3O4S2/c1-4-28(24,25)22-11-9-21(10-12-22)19-20-18(23)17(27-19)13-15-5-7-16(8-6-15)26-14(2)3/h5-8,13-14H,4,9-12H2,1-3H3/b17-13- |
InChI Key |
NZFMHVRDWZNAGB-LGMDPLHJSA-N |
Isomeric SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC(C)C)/S2 |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC(C)C)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(benzenesulfonyl)piperidin-4-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954026.png)
![Propan-2-yl 2-[({4-[(2-chlorophenoxy)methyl]phenyl}carbonyl)amino]benzoate](/img/structure/B10954034.png)
![5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10954037.png)
![4-{(4Z)-4-[3-bromo-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10954044.png)
![1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1H-tetrazole](/img/structure/B10954047.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B10954056.png)
![4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954061.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B10954067.png)
![2-ethoxy-N-{6-iodo-4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydroquinazolin-3(2H)-yl}benzamide](/img/structure/B10954075.png)

![(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone](/img/structure/B10954080.png)
![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10954083.png)
![[11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL](4-methylpiperidino)methanone](/img/structure/B10954089.png)

